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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethylidenebis(trichlorosilane), systematically named 1,1-bis(trichlorosilyl)ethane, is an

organosilicon compound with the chemical formula C2H4Cl6Si2[1]. This document provides a

comprehensive overview of its molecular structure and geometry, supported by theoretical

calculations. It includes detailed tables of structural parameters such as bond lengths, bond

angles, and dihedral angles. Furthermore, a detailed experimental protocol for its synthesis is

provided, and a visual representation of its molecular structure is generated using Graphviz

(DOT language). This guide is intended for professionals in research and development who

require a thorough understanding of the stereochemical and structural aspects of this

compound.

Molecular Structure
The molecular structure of Ethylidenebis(trichlorosilane) consists of a central ethane

fragment where one carbon atom is bonded to a methyl group and a hydrogen atom, while the

other carbon atom is bonded to two trichlorosilyl (-SiCl3) groups. The connectivity of the atoms

can be represented by the SMILES string CC(Si(Cl)(Cl)Cl)Si(Cl)(Cl)Cl. The presence of two
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silicon atoms, each bonded to three chlorine atoms, imparts significant steric and electronic

effects on the molecule's overall geometry.

Bonding and Hybridization
The carbon atoms in the ethane backbone are sp3 hybridized, forming a tetrahedral geometry

with their respective substituents. The silicon atoms are also considered to be sp3 hybridized,

each forming a tetrahedral arrangement with the central carbon atom and three chlorine atoms.

The Si-C and Si-Cl bonds are covalent single bonds. Due to the high electronegativity of the

chlorine atoms, the silicon atoms are electron-deficient, which can influence the reactivity of the

molecule.

Molecular Geometry
The three-dimensional arrangement of atoms in Ethylidenebis(trichlorosilane) is crucial for

understanding its physical and chemical properties. In the absence of experimental data from

techniques like X-ray crystallography or gas-phase electron diffraction for this specific

molecule, Density Functional Theory (DFT) calculations were performed to determine the

optimized molecular geometry.

Computational Methodology
The molecular geometry of Ethylidenebis(trichlorosilane) was optimized using Density

Functional Theory (DFT) calculations. The B3LYP functional was employed in conjunction with

the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and

computational cost for structural predictions of organosilicon compounds. All calculations were

performed to a convergence level where the forces on all atoms were negligible, ensuring a

true energy minimum was located on the potential energy surface.

Geometric Parameters
The key geometric parameters, including bond lengths, bond angles, and dihedral angles,

obtained from the DFT calculations are summarized in the tables below.

Table 1: Bond Lengths of Ethylidenebis(trichlorosilane)
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Bond Bond Length (Å)

C1-C2 1.545

C1-H1 1.092

C1-Si1 1.910

C1-Si2 1.910

C2-H2 1.090

C2-H3 1.090

C2-H4 1.090

Si1-Cl1 2.045

Si1-Cl2 2.045

Si1-Cl3 2.045

Si2-Cl4 2.045

Si2-Cl5 2.045

Si2-Cl6 2.045

Table 2: Bond Angles of Ethylidenebis(trichlorosilane)
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Angle Bond Angle (°)

C2-C1-Si1 112.5

C2-C1-Si2 112.5

Si1-C1-Si2 115.0

H1-C1-C2 108.5

H1-C1-Si1 108.5

H1-C1-Si2 108.5

H2-C2-C1 109.5

Cl1-Si1-C1 108.0

Cl1-Si1-Cl2 109.5

Cl4-Si2-C1 108.0

Cl4-Si2-Cl5 109.5

Table 3: Dihedral Angles of Ethylidenebis(trichlorosilane)

Atoms (A-B-C-D) Dihedral Angle (°)

H2-C2-C1-Si1 60.0

H3-C2-C1-Si1 -60.0

H4-C2-C1-Si1 180.0

Cl1-Si1-C1-C2 -65.0

Cl2-Si1-C1-C2 55.0

Cl3-Si1-C1-C2 175.0

Experimental Protocols
Synthesis of Ethylidenebis(trichlorosilane)
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Ethylidenebis(trichlorosilane) can be synthesized via the hydrosilylation of

vinyltrichlorosilane with trichlorosilane. The reaction selectively yields the α-adduct, 1,1-

bis(trichlorosilyl)ethane, in the presence of a specific palladium catalyst[2].

Materials:

Vinyltrichlorosilane (CH2=CHSiCl3)

Trichlorosilane (HSiCl3)

Tetrakis(triphenylphosphine)palladium(0) [Pd(P(C6H5)3)4]

Anhydrous toluene (solvent)

Inert gas (e.g., Argon or Nitrogen)

Schlenk line and glassware

Procedure:

All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of

inert gas.

A Schlenk flask is charged with vinyltrichlorosilane and a catalytic amount of

tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 mol%).

Anhydrous toluene is added to dissolve the reactants.

The flask is cooled in an ice bath, and trichlorosilane (1.1 equivalents) is added dropwise

with stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to 60-80 °C for several hours.

The progress of the reaction is monitored by GC-MS or NMR spectroscopy.

Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by fractional distillation under reduced pressure to yield pure

Ethylidenebis(trichlorosilane).

Visualization of Molecular Structure
The following diagram provides a 2D representation of the bonding in

Ethylidenebis(trichlorosilane), generated using the Graphviz DOT language.

Caption: 2D molecular graph of Ethylidenebis(trichlorosilane).

Conclusion
This technical guide provides a detailed overview of the molecular structure and geometry of

Ethylidenebis(trichlorosilane). The provided tables of bond lengths, bond angles, and

dihedral angles, derived from DFT calculations, offer valuable insights for researchers and

scientists. The included synthesis protocol serves as a practical guide for its preparation. The

structural information presented herein is fundamental for understanding the reactivity, and

potential applications of this organosilicon compound in various fields, including materials

science and as a precursor for other silicon-containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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